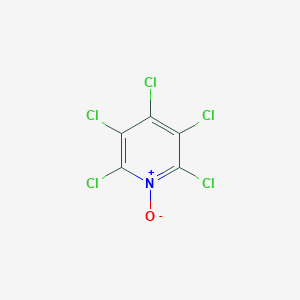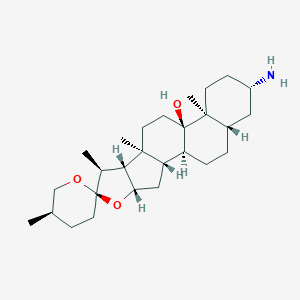
25-Isopaniculidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Isopaniculidine is a chemical compound that has recently gained attention in scientific research. It belongs to the class of alkaloids and has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 25-Isopaniculidine is not fully understood. However, it has been suggested that the compound exerts its biological activities by modulating various signaling pathways. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer. The compound has also been found to modulate the MAPK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
25-Isopaniculidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. The compound has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, which are involved in inflammation. In addition, 25-Isopaniculidine has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and promote cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 25-Isopaniculidine is its potent biological activity. The compound has been found to have a wide range of biological activities, making it a promising candidate for various applications. However, the low yield of the compound makes it challenging for researchers to obtain sufficient amounts for experimentation. In addition, the compound is relatively unstable, making it difficult to store and handle.
Orientations Futures
There are several future directions for research on 25-Isopaniculidine. One of the areas of research is the development of more efficient synthesis methods to obtain the compound in larger quantities. Another area of research is the investigation of the compound's potential use in the treatment of various diseases, such as cancer and inflammation. In addition, further studies are needed to understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 25-Isopaniculidine is a chemical compound that has gained attention in scientific research for its various biological activities. The compound has been found to have potent anti-inflammatory, antibacterial, and antifungal properties and has shown promise in the treatment of cancer. However, further studies are needed to fully understand the mechanism of action of the compound and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 25-Isopaniculidine involves the isolation of the compound from the leaves of the plant, Pandanus tectorius. The leaves are extracted with methanol, and the extract is then subjected to various chromatographic techniques to obtain the pure compound. The yield of the compound is relatively low, making it a challenging task for researchers to obtain sufficient amounts for experimentation.
Applications De Recherche Scientifique
25-Isopaniculidine has been extensively studied for its various biological activities. It has been found to have potent anti-inflammatory, antibacterial, and antifungal properties. The compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
Propriétés
Numéro CAS |
16577-35-8 |
|---|---|
Nom du produit |
25-Isopaniculidine |
Formule moléculaire |
C27H45NO3 |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol |
InChI |
InChI=1S/C27H45NO3/c1-16-7-10-27(30-15-16)17(2)23-22(31-27)14-21-20-6-5-18-13-19(28)8-9-25(18,4)26(20,29)12-11-24(21,23)3/h16-23,29H,5-15,28H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
Clé InChI |
TYTOQBWFLJGSRP-FKIJNSONSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@]5([C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)O)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)


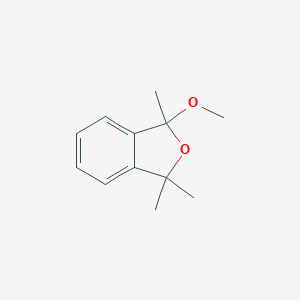
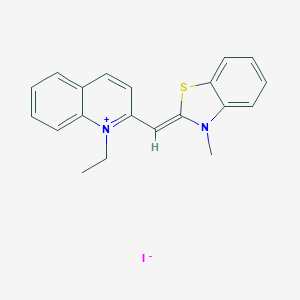
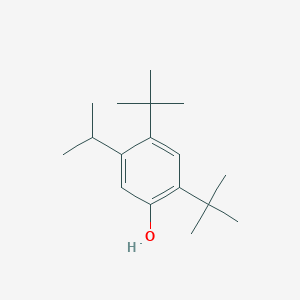
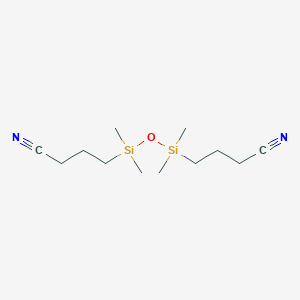
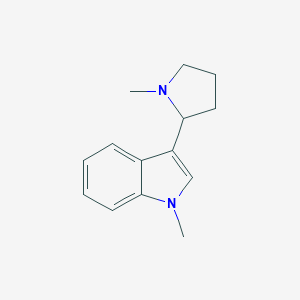
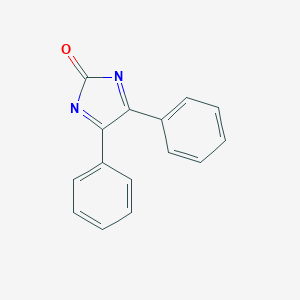
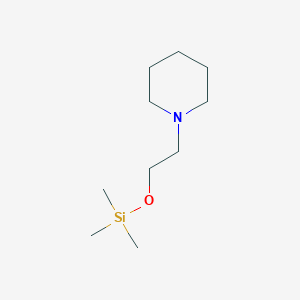
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
